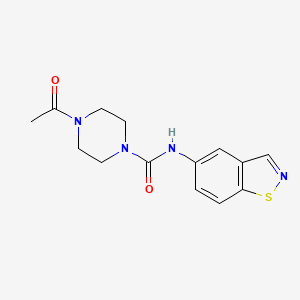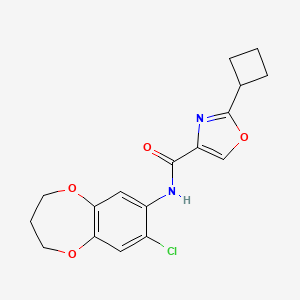![molecular formula C15H13N5O3 B7678813 N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)
N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide is not yet fully understood. However, several studies have suggested that this compound may exert its anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. For example, this compound has been shown to inhibit the activity of certain protein kinases, which are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce cell death in cancer cells, inhibit cell proliferation, and induce DNA damage. Moreover, animal studies have suggested that this compound can inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its structure is well-defined. Moreover, this compound has been shown to be stable under a wide range of experimental conditions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide. One of the most important directions is the development of new anticancer treatments based on this compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to investigate the potential applications of this compound in other fields, such as biochemistry and pharmacology.
Conclusion:
In conclusion, this compound is a promising compound with several potential applications in scientific research. This compound has been studied for its potential as an anticancer agent, and several studies have reported its ability to induce cell death in cancer cells. Moreover, this compound has several advantages for lab experiments, including its ease of synthesis and stability. However, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide involves the reaction of 5-methyl-2-nitrobenzoic acid with 1H-imidazo[4,5-b]pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-established.
Aplicaciones Científicas De Investigación
N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Several studies have reported that this compound can induce cell death in cancer cells, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-9-4-5-12(20(22)23)10(7-9)15(21)17-8-13-18-11-3-2-6-16-14(11)19-13/h2-7H,8H2,1H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVJOXWTAVUCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NCC2=NC3=C(N2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole](/img/structure/B7678734.png)

![5-bromo-2-[(E)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole](/img/structure/B7678749.png)
![N-[3-(diethylamino)-3-oxopropyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7678757.png)
![4-methoxy-N-[1-(5-phenyl-1H-imidazol-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7678758.png)
![1-ethyl-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)cyclopentane-1-carboxamide](/img/structure/B7678760.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-Benzyl-1-[(4-hydroxyoxan-4-yl)methyl]-3-methyl-3-propan-2-ylurea](/img/structure/B7678791.png)
![4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile](/img/structure/B7678800.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)

![4-[3-(1,3-Dimethylpyrazol-4-yl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7678821.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)
